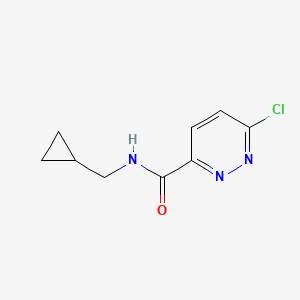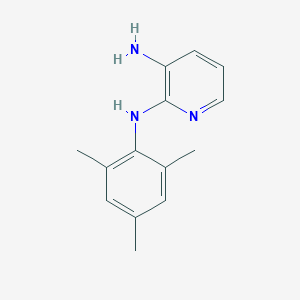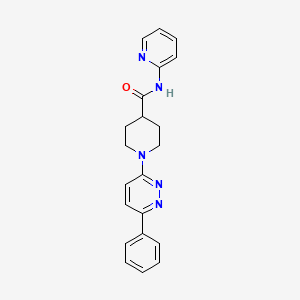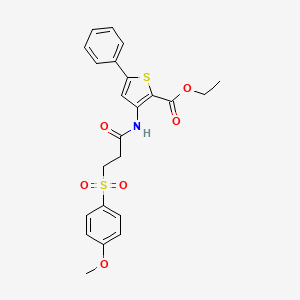![molecular formula C22H23ClN4O2S B2524058 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 1797731-89-5](/img/structure/B2524058.png)
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a complex molecule that likely contains a piperidine ring, a benzothiazole moiety, and an oxalamide group. Piperidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents . The benzothiazole group is a common structural motif in medicinal chemistry, known for its presence in molecules with diverse pharmacological properties . The oxalamide portion of the molecule suggests the presence of an amide linkage, which is a common feature in drug design due to its contribution to binding interactions with biological targets.
Synthesis Analysis
The synthesis of piperidine derivatives can involve the reaction of N,N-bis[(benzotriazol-1-yl)methyl]amines with various reagents to yield substituted piperidines . Although the specific synthesis of N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is not detailed in the provided papers, similar synthetic routes could potentially be applied. The synthesis of such compounds often requires multiple steps, including the formation of the piperidine ring followed by the introduction of the benzothiazole and oxalamide functionalities.
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been characterized using techniques such as X-ray crystallography . These studies reveal that the piperidine ring can adopt a chair conformation, which is a stable configuration for six-membered rings . The spatial arrangement of the substituents around the piperidine ring can significantly influence the molecule's biological activity. The benzothiazole and oxalamide groups would likely contribute to the overall molecular geometry, potentially affecting the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The piperidine nitrogen can be protonated, affecting the molecule's reactivity and interaction with biological targets . The presence of the benzothiazole and oxalamide groups could also influence the compound's reactivity, as these groups can participate in hydrogen bonding and other non-covalent interactions. These properties are crucial when considering the compound's potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperidine ring . The introduction of bulky groups or electron-withdrawing groups like chlorobenzyl can affect these properties. The oxalamide linkage in the molecule would contribute to its hydrogen bonding capacity, potentially affecting its solubility in aqueous and organic solvents. These properties are essential for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Drug Development
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide, due to its complex molecular structure, has been studied for its potential interactions with various receptors and its applications in drug development. For instance, compounds with similar structural motifs have been investigated for their role as selective neuropeptide Y Y1 receptor antagonists, aiming at developing anti-obesity drugs. This research emphasizes the importance of the piperidine ring and its orientation for receptor affinity, leading to advancements in drug design for obesity management (Zarrinmayeh et al., 1998).
Antagonistic Properties and Receptor Binding
The compound's framework is instrumental in studying the molecular interaction with CB1 cannabinoid receptors, showing potent and selective antagonistic properties. These findings support the development of pharmacophores for cannabinoid receptor ligands, contributing to the understanding of receptor-ligand interactions and the potential therapeutic application in modulating cannabinoid receptor activity (Shim et al., 2002).
Antimicrobial and Antifungal Applications
Research into similar chemical entities has unveiled their antimicrobial and antifungal efficacy. Compounds with benzothiazole and piperidine components have demonstrated significant activity against various pathogenic bacteria and fungi, highlighting their potential in developing new antimicrobial agents. This application is critical in addressing the rising challenge of antimicrobial resistance and finding novel treatments for infectious diseases (Patel & Shaikh, 2010).
Neuropharmacological Research
The study of compounds bearing resemblance to N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide extends into neuropharmacology, exploring their effects on compulsive behavior and food consumption. This line of research is pivotal for understanding the neural mechanisms underlying compulsive disorders and developing targeted therapies (Piccoli et al., 2012).
Zukünftige Richtungen
The future directions for this compound could involve further studies to confirm its potential anti-inflammatory properties and to explore other possible pharmacological activities. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Wirkmechanismus
Target of Action
The primary targets of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that have various physiological effects, including the regulation of inflammation .
Mode of Action
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the production of prostaglandins, which are key mediators in the inflammatory response. The downstream effects include a reduction in inflammation and associated symptoms .
Result of Action
The molecular and cellular effects of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide’s action primarily involve the reduction of inflammation. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and associated symptoms .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-17-7-5-15(6-8-17)13-24-20(28)21(29)25-14-16-9-11-27(12-10-16)22-26-18-3-1-2-4-19(18)30-22/h1-8,16H,9-14H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBWTHNVQXSIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2523979.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)


![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)


![2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile](/img/structure/B2523995.png)
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
